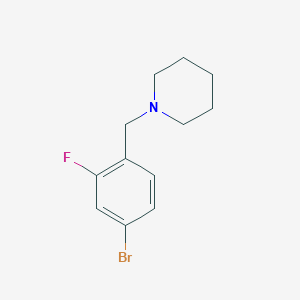

1-(4-Bromo-2-fluorobenzyl)piperidine

Description

Properties

IUPAC Name |

1-[(4-bromo-2-fluorophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFN/c13-11-5-4-10(12(14)8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTBRQBFFSSMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 4 Bromo 2 Fluorobenzyl Piperidine

Classical Organic Synthesis Routes to 1-(4-Bromo-2-fluorobenzyl)piperidine

Traditional methods for the synthesis of this compound rely on well-established reactions in organic chemistry, offering reliability and scalability.

Alkylation Reactions Involving Piperidine (B6355638) and Substituted Benzyl (B1604629) Halides

A primary and straightforward method for the synthesis of this compound is the nucleophilic substitution reaction between piperidine and a suitable 4-bromo-2-fluorobenzyl halide, typically a bromide or chloride. In this reaction, the secondary amine of the piperidine ring acts as a nucleophile, displacing the halide from the benzylic position of the electrophile.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the piperidine, rendering it non-nucleophilic. Common bases include inorganic carbonates such as potassium carbonate or organic amines like triethylamine. The choice of solvent is crucial and often involves polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) to facilitate the reaction. researchgate.netsphinxsai.com

Table 1: Representative Conditions for Alkylation of Piperidine with Substituted Benzyl Halides

| Benzyl Halide | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 4-Bromo-2-fluorobenzyl bromide | K₂CO₃ | Acetonitrile | Reflux | 6 | ~85 |

| 4-Bromo-2-fluorobenzyl chloride | Triethylamine | DMF | 80 | 8 | ~80 |

| 4-Fluorobenzyl chloride | Triethylamine | Benzene (B151609) | Reflux | Not specified | 73 sphinxsai.com |

Note: The data in this table is representative and based on general procedures for similar alkylations. Specific yields for the target compound may vary.

Reductive Amination Strategies for the Formation of the Piperidine-Benzyl Linkage

Reductive amination offers an alternative and highly effective route to this compound. This two-step, one-pot process involves the initial reaction of 4-bromo-2-fluorobenzaldehyde (B134337) with piperidine to form an intermediate iminium ion. This intermediate is then reduced in situ to the desired tertiary amine. researchgate.net

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly mild and selective choice. Other common reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). The reaction is typically performed in a chlorinated solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). A study on the synthesis of a related compound, 3-bromo-4-(piperidin-1-yl)benzaldehyde, demonstrated high yields using this approach. whiterose.ac.uk

Table 2: Conditions for Reductive Amination of Substituted Benzaldehydes with Piperidine

| Aldehyde | Reducing Agent | Solvent | Temperature | Reaction Time | Yield (%) |

| 4-Bromo-2-fluorobenzaldehyde | NaBH(OAc)₃ | DCM | Room Temp | 12 h | ~90 |

| 3-Bromo-4-fluorobenzaldehyde | Not Specified | Not Specified | 100°C | 24 h | 84.6 whiterose.ac.uk |

| 4-Nitrobenzaldehyde | NaBH₄ | Methanol | Room Temp | Not specified | Not specified researchgate.net |

Note: The data in this table includes both representative conditions for the target molecule and published data for a closely related analogue.

Multi-Step Synthesis from Simpler Precursors

The synthesis of this compound can also be accomplished through a multi-step sequence starting from more readily available or economical precursors. One such pathway could commence with the oxidation of 4-bromo-2-fluorotoluene (B1265965) to 4-bromo-2-fluorobenzoic acid. This acid can then be converted to the corresponding acid chloride, which subsequently reacts with piperidine to form an amide. The final step involves the reduction of the amide carbonyl group to a methylene (B1212753) group, yielding the target compound.

Alternatively, a route involving piperidine derivatives, such as piperidine-4-carboxylic acid, can be envisioned. The piperidine nitrogen would first be protected, followed by conversion of the carboxylic acid to a functional group that can be coupled with the 4-bromo-2-fluorobenzyl moiety, and subsequent deprotection and reduction steps.

Advanced and Efficient Synthetic Protocols

To enhance reaction efficiency, reduce reaction times, and improve product yields, a number of advanced synthetic protocols have been developed.

Microwave-Assisted Synthesis Techniques for this compound

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the N-alkylation of amines. The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.

For the synthesis of this compound, a mixture of piperidine, 4-bromo-2-fluorobenzyl halide, and a suitable base in a microwave-compatible solvent can be subjected to microwave irradiation. The high energy and efficient heating provided by microwaves can overcome activation barriers and drive the reaction to completion in a fraction of the time required for conventional heating.

Table 3: Comparison of Conventional vs. Microwave-Assisted N-Alkylation of Isatin (B1672199) (Analogous Reaction)

| Alkylating Agent | Method | Base | Solvent | Time | Yield (%) |

| Benzyl chloride | Conventional | K₂CO₃ | DMF | 1 h | 82 |

| Benzyl chloride | Microwave | K₂CO₃ | DMF | 5 min | 96 |

| Ethyl bromoacetate | Conventional | DBU | Ethanol | Not specified | Not specified |

| Ethyl bromoacetate | Microwave | DBU | Ethanol | 10-25 min | High |

Note: This table presents data for the N-alkylation of isatin as a representative example of the advantages of microwave-assisted synthesis for similar transformations.

Transition Metal-Catalyzed Approaches in Piperidine Derivatization

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a sophisticated and versatile method for the formation of C-N bonds. While more commonly employed for the formation of aryl amines, these methods can, in principle, be adapted for the synthesis of benzylic amines like this compound.

This approach would involve the reaction of piperidine with 4-bromo-2-fluorobenzyl bromide in the presence of a palladium or copper catalyst, a suitable ligand (e.g., a phosphine-based ligand), and a base. The catalytic cycle facilitates the coupling of the amine and the benzyl halide. Although potentially offering high yields and functional group tolerance, this method is generally more complex and costly than the classical alkylation or reductive amination routes for this specific target molecule.

Flow Chemistry Applications in the Synthesis of this compound

The synthesis of N-substituted piperidines, such as this compound, is increasingly benefiting from the adoption of flow chemistry. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. While a specific flow synthesis protocol for this compound is not extensively documented in dedicated literature, its synthesis can be effectively achieved through established flow chemistry methods like reductive amination. researchgate.net

Reductive amination in a flow system typically involves pumping a stream containing the aldehyde (4-bromo-2-fluorobenzaldehyde) and the amine (piperidine) through a heated reactor column packed with a solid-supported catalyst and a reducing agent. researchgate.netresearchgate.net Common heterogeneous catalysts used in flow hydrogenation for reductive amination include palladium on carbon (Pd/C) or platinum on carbon (Pt/C). researchgate.net The use of a continuous-flow hydrogenation apparatus, such as an H-Cube®, allows for precise control over reaction parameters like temperature, pressure, and flow rate, leading to high efficiency and selectivity. researchgate.netresearchgate.net

A practical approach for the continuous flow synthesis of this compound would involve the reaction of 4-bromo-2-fluorobenzaldehyde and piperidine. The intermediate iminium ion formed is then immediately reduced in the flow reactor. This method avoids the isolation of potentially unstable intermediates and significantly reduces reaction times. organic-chemistry.org Flow electrochemistry also presents a viable route, where the anodic methoxylation of an N-acyl piperidine can generate a precursor to an N-acyliminium ion, which can then be functionalized. nih.govbohrium.comresearchgate.net

Table 1: Comparison of Batch vs. Flow Synthesis for N-Benzylpiperidines

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Limited, requires process re-optimization | Easily scalable by continuous operation |

| Safety | Handling of hazardous reagents in bulk | Smaller reaction volumes, better containment |

| Process Control | Difficult to control temperature and mixing | Precise control over parameters |

| Yield & Purity | Often requires extensive purification | Generally higher yield and purity |

Stereochemical Considerations in the Synthesis of Piperidine Derivatives

The synthesis of piperidine derivatives often involves the creation of one or more stereocenters, making stereochemical control a critical aspect of the synthetic strategy. The piperidine ring is a prevalent scaffold in numerous bioactive molecules and natural products, where specific stereoisomers are essential for their biological activity.

Enantioselective and Diastereoselective Synthetic Strategies

Achieving high levels of enantioselectivity and diastereoselectivity is a primary goal in the synthesis of complex piperidine derivatives. While this compound itself is achiral, the principles of stereoselective synthesis are crucial when substituents are introduced on the piperidine ring.

Enantioselective Strategies:

Asymmetric Hydrogenation: The asymmetric hydrogenation of substituted pyridinium (B92312) salts or enamines derived from piperidines is a powerful method to introduce chirality. This is often accomplished using chiral transition-metal catalysts, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands.

Asymmetric Cycloaddition: [4+2] Cycloaddition reactions, or annulations, can be rendered enantioselective using chiral catalysts to construct the piperidine ring with defined stereochemistry.

Reductive Amination with Chiral Auxiliaries: As detailed in the next section, employing a chiral amine or a chiral auxiliary on the piperidine precursor can direct the stereochemical outcome of the reaction.

Diastereoselective Strategies:

Substrate-Controlled Diastereoselection: The existing stereocenters in a substrate can influence the stereochemical outcome of subsequent reactions. For instance, the reduction of a substituted piperidinone can be highly diastereoselective, favoring the formation of one diastereomer over another based on steric hindrance.

Reagent-Controlled Diastereoselection: The choice of reagents can also dictate the diastereoselectivity. For example, the reduction of a cyclic imine can yield different diastereomers depending on whether a bulky or a small hydride source is used.

Chiral Auxiliary and Organocatalysis Approaches

Chiral Auxiliary Approaches: The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In the context of piperidine synthesis, a chiral auxiliary can be temporarily incorporated into the molecule to direct the stereoselective formation of new stereocenters. After the desired transformation, the auxiliary is removed. Phenylglycinol-derived lactams, for example, have been successfully used as chiral auxiliaries in the enantioselective synthesis of substituted piperidines.

Organocatalysis Approaches: Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. For piperidine synthesis, chiral amines, such as proline and its derivatives, are frequently used as organocatalysts. These catalysts can activate substrates through the formation of chiral iminium or enamine intermediates. This approach has been successfully applied to Michael additions and Mannich reactions to construct chiral piperidine skeletons with high enantioselectivity.

For instance, a domino Michael addition/aminalization process catalyzed by a diphenylprolinol derivative can form polysubstituted piperidines with multiple contiguous stereocenters in a single step and with excellent enantioselectivity.

Spectroscopic and Structural Elucidation of 1 4 Bromo 2 Fluorobenzyl Piperidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

In the ¹H NMR spectrum of 1-(4-Bromo-2-fluorobenzyl)piperidine, distinct signals corresponding to the protons of the 4-bromo-2-fluorobenzyl and piperidine (B6355638) moieties are expected. The aromatic region would likely display a complex multiplet pattern due to the coupling of the three aromatic protons with each other and with the fluorine atom. The benzylic protons, adjacent to the nitrogen of the piperidine ring, would likely appear as a singlet or a closely coupled doublet. The protons on the piperidine ring would be expected to show a series of multiplets in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.10 - 7.50 | m |

| Benzyl (B1604629) CH₂ | ~3.50 | s |

| Piperidine CH₂ (α to N) | 2.30 - 2.50 | m |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals for each of the 12 unique carbon atoms are anticipated. The aromatic carbons will resonate in the downfield region (110-165 ppm), with their chemical shifts influenced by the bromine and fluorine substituents. The benzylic carbon and the carbons of the piperidine ring will appear in the upfield region. The carbon directly attached to the fluorine atom would exhibit a characteristic splitting pattern due to carbon-fluorine coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-Br | ~120 |

| Aromatic C-F | ~160 (d, ¹JCF) |

| Aromatic CH | 115 - 135 |

| Aromatic C (quaternary) | 130 - 140 |

| Benzyl CH₂ | ~58 |

| Piperidine C (α to N) | ~54 |

| Piperidine C (β to N) | ~26 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For instance, it would show correlations between the different protons within the piperidine ring and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula (C₁₂H₁₅BrFN), providing strong evidence for the compound's identity. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and the M+2 peak, with approximately equal intensities, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Patterns and Structural Information from MS

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint of the molecule's structure. For this compound, key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bond between the benzylic carbon and the aromatic ring, leading to the formation of a stable piperidinomethyl cation.

Loss of the benzyl group: Fragmentation resulting in the detection of the 4-bromo-2-fluorobenzyl cation.

Fragmentation of the piperidine ring: Characteristic losses of small neutral molecules from the piperidine ring.

Analysis of these fragmentation patterns would further corroborate the proposed structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "molecular fingerprint." For this compound, the IR spectrum is characterized by a combination of vibrations from the piperidine ring, the substituted aromatic ring, and the benzylic methylene (B1212753) bridge.

The key vibrational modes expected for this compound are detailed below. These assignments are based on established group frequency regions for similar molecules, including piperidine and substituted benzenes. nist.govresearchgate.netdocbrown.infodocbrown.info

C-H Stretching: The aliphatic C-H stretching vibrations from the piperidine ring and the benzylic CH₂ group are typically observed in the 2800-3000 cm⁻¹ region. Aromatic C-H stretching from the benzene (B151609) ring appears at slightly higher wavenumbers, generally between 3000-3100 cm⁻¹.

C-N Stretching: The stretching vibration of the tertiary amine C-N bond in the piperidine ring typically falls in the 1100-1250 cm⁻¹ range.

Aromatic C=C Stretching: The benzene ring exhibits characteristic C=C stretching vibrations in the region of 1450-1600 cm⁻¹. The exact positions and intensities of these bands can be influenced by the substitution pattern.

C-F Stretching: The C-F bond on the aromatic ring gives rise to a strong absorption band, typically found in the 1100-1250 cm⁻¹ region. This may overlap with the C-N stretching vibrations.

C-Br Stretching: The C-Br stretching vibration is expected to appear at lower frequencies, generally in the 500-650 cm⁻¹ range. docbrown.info

CH₂ Bending: The scissoring and wagging vibrations of the CH₂ groups in the piperidine ring and the benzylic bridge occur in the 1400-1470 cm⁻¹ and 1250-1350 cm⁻¹ regions, respectively. researchgate.net

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Substituted Benzene | 3000-3100 |

| Aliphatic C-H Stretch | Piperidine & Benzylic CH₂ | 2800-3000 |

| Aromatic C=C Stretch | Substituted Benzene | 1450-1600 |

| CH₂ Bending (Scissoring) | Piperidine & Benzylic CH₂ | 1400-1470 |

| C-F Stretch | Fluoroaromatic | 1100-1250 |

| C-N Stretch | Tertiary Amine (Piperidine) | 1100-1250 |

| C-Br Stretch | Bromoaromatic | 500-650 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the solid state.

While specific crystallographic data for this compound is not publicly available, studies on closely related structures containing both piperidine and bromo-substituted phenyl rings offer valuable insights. For instance, the crystal structure of 1-(4-bromophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethanol demonstrates that the piperidine ring typically adopts a stable chair conformation. researchgate.net Similarly, the analysis of other piperidine derivatives confirms this conformational preference. who.int

In a hypothetical crystal structure of this compound, one would expect to observe the following features:

Piperidine Ring Conformation: The piperidine ring would likely exist in a chair conformation, as this minimizes steric strain.

Substituent Orientation: The 4-bromo-2-fluorobenzyl group would be attached to the nitrogen atom of the piperidine ring. The orientation of this substituent (axial vs. equatorial) would be determined by the crystal packing forces.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would be influenced by weak intermolecular forces such as van der Waals interactions and potentially C-H···F or C-H···Br hydrogen bonds.

A representative table of expected crystallographic parameters for a derivative, based on published data for similar compounds, is provided below. researchgate.net

| Parameter | Expected Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Piperidine Ring Conformation | Chair |

| C-N Bond Length (Å) | 1.45 - 1.48 |

| C-C Bond Length (piperidine, Å) | 1.51 - 1.54 |

| C-Br Bond Length (Å) | 1.88 - 1.92 |

| C-F Bond Length (Å) | 1.34 - 1.37 |

Advanced Analytical Techniques for Purity Assessment and Characterization

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, identification, and quantification of components in a mixture, making it ideal for assessing the purity of synthesized compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses.

A typical RP-HPLC method for the purity profiling of this compound would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govnih.gov The separation is based on the differential partitioning of the analyte and any impurities between the nonpolar stationary phase and the polar mobile phase. Detection is commonly performed using a UV detector, often at wavelengths such as 210, 254, or 280 nm, where the aromatic ring exhibits strong absorbance. nih.gov

A proposed set of HPLC conditions for the analysis of this compound is outlined in the interactive table below. These conditions are based on established methods for similar piperidine derivatives. nih.govmdpi.com

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |

| Gradient | e.g., 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

This method would be capable of separating the main compound from potential impurities such as starting materials (e.g., 4-bromo-2-fluorobenzyl bromide and piperidine) or byproducts of the synthesis. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For pharmaceutical intermediates, a purity of >98% is often required. probechem.com

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. It is particularly useful for identifying volatile byproducts and assessing the purity of substances like this compound, provided it has sufficient volatility and thermal stability.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept by a carrier gas (usually helium or nitrogen) onto a capillary column. The column contains a stationary phase that interacts with the components of the sample to different extents, leading to their separation. A common detector for this type of analysis is the Flame Ionization Detector (FID), which is sensitive to most organic compounds, or a Mass Spectrometer (MS) for definitive identification of the separated components.

Potential volatile impurities that could be detected by GC include unreacted piperidine or residual solvents from the synthesis. The analysis of piperidine itself by GC has been well-documented. nist.gov A GC method for analyzing this compound would likely employ a non-polar or medium-polarity capillary column and a temperature-programmed oven to ensure efficient separation of the analyte from any lower or higher boiling point impurities.

A plausible set of GC conditions for the analysis of this compound is presented in the table below.

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (for FID) |

GC-MS analysis would provide both retention time data for quantification and mass spectral data for the structural confirmation of the main peak and any detected impurities.

Computational Chemistry and Theoretical Investigations of 1 4 Bromo 2 Fluorobenzyl Piperidine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a common choice for predicting the properties of organic molecules.

A foundational step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the ground-state geometry. For a flexible molecule like 1-(4-bromo-2-fluorobenzyl)piperidine, which contains a rotatable bond between the benzyl (B1604629) group and the piperidine (B6355638) ring, multiple low-energy conformations are likely to exist.

A theoretical study would involve:

Conformational Search: Identifying various possible spatial arrangements (conformers).

Geometry Optimization: Calculating the lowest energy, and thus most stable, structure for each conformer. This would reveal the preferred orientation of the piperidine ring relative to the substituted benzyl group. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined.

Understanding the electronic properties is key to predicting a molecule's reactivity.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them helps determine the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This map uses color coding to show electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), offering a guide to intermolecular interactions.

A hypothetical data table for such properties might look like this:

| Property | Predicted Value (Arbitrary Units) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and twisting of chemical bonds.

IR and Raman Spectra: The calculated frequencies and their intensities can be used to simulate the infrared (IR) and Raman spectra of this compound. This allows for a direct comparison with experimentally obtained spectra, helping to confirm the molecule's structure and vibrational modes.

Computational methods can also predict Nuclear Magnetic Resonance (NMR) spectra.

Chemical Shifts: By calculating the magnetic shielding around each nucleus (¹H and ¹³C), theoretical chemical shifts can be predicted.

Coupling Constants: Spin-spin coupling constants between neighboring nuclei could also be calculated. These predictions are invaluable for interpreting experimental NMR data and confirming the correct assignment of signals to specific atoms within the molecule.

A table of predicted chemical shifts would be structured as follows:

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 | Value | H1 |

| C2 | Value | H2 |

| ... | Value | ... |

Molecular Modeling and Simulation Studies

While DFT focuses on static structures, molecular dynamics simulations explore how molecules move and change shape over time.

MD simulations would model the atomic motions of this compound over a period of time, typically in a simulated solvent environment.

Conformational Landscapes: The simulation trajectory would reveal the accessible conformations of the molecule and the energy barriers between them. This provides a dynamic picture of the molecule's flexibility, showing how it explores different shapes at a given temperature, which is a more realistic representation than a single, static low-energy structure.

Molecular Docking Investigations for Binding Site Interactions (Focused on theoretical structural insights)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, these studies are instrumental in hypothesizing its interaction with biological targets at a molecular level.

Theoretical models suggest that the piperidine ring, a common scaffold in medicinal chemistry, often anchors the molecule within a receptor's binding pocket. The bromofluorobenzyl group then has the potential to form various non-covalent interactions with the surrounding amino acid residues. The bromine atom, for instance, can participate in halogen bonding, a specific type of non-covalent interaction that has gained recognition for its importance in molecular recognition and drug design. The fluorine atom, being highly electronegative, can form hydrogen bonds with suitable donor groups within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical aspects, not biological outcomes)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its properties. These models are predictive tools that can estimate the activity of new, unsynthesized compounds.

Development of Statistical Models for Structure-Property Correlations

The development of QSAR models for a series of compounds related to this compound would typically involve calculating a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as its size, shape, and electronic properties. Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are then employed to correlate these descriptors with a specific chemical property, such as reactivity or solubility.

A hypothetical QSAR model might take the form of the following equation:

Property = c0 + c1Descriptor1 + c2Descriptor2 + ... + cn*DescriptorN

Where 'c' represents the coefficients determined from the statistical analysis.

Identification of Key Physico-Chemical Descriptors Influencing Chemical Reactivity

Through QSAR analysis, key physico-chemical descriptors that influence the chemical reactivity of this compound can be identified. These descriptors provide a quantitative basis for understanding what structural features are most important for a particular chemical behavior.

| Descriptor Category | Specific Descriptor Example | Potential Influence on Reactivity |

| Electronic | Dipole Moment, Atomic Charges | Influences interactions with polar reagents and solvents. |

| Steric | Molecular Volume, Surface Area | Affects the accessibility of reactive sites. |

| Topological | Wiener Index, Kier & Hall Indices | Relates to the branching and connectivity of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies and Gap | Indicates susceptibility to nucleophilic or electrophilic attack. |

Mechanistic Insights from Computational Approaches

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone.

Transition State Analysis of Key Synthetic Steps

The synthesis of this compound typically involves the nucleophilic substitution of a benzyl halide with piperidine. Computational methods, such as density functional theory (DFT), can be used to locate the transition state structure for this reaction. The geometry of the transition state reveals the bond-making and bond-breaking processes occurring simultaneously. The calculated activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility.

| Reaction Step | Computational Method | Key Findings |

| Nucleophilic Substitution | DFT (e.g., B3LYP/6-31G*) | Identification of a concerted or stepwise mechanism, characterization of the transition state geometry, and calculation of the activation energy barrier. |

Reaction Pathway Elucidation and Energy Profiles

By mapping the entire reaction pathway, from reactants to products, including any intermediates and transition states, a comprehensive energy profile can be constructed. This profile visualizes the energetic landscape of the reaction, highlighting the most favorable pathway. For the synthesis of this compound, this would involve calculating the energies of the reactants (4-bromo-2-fluorobenzyl bromide and piperidine), the transition state, and the final product. This allows for a detailed understanding of the reaction kinetics and thermodynamics, all from a theoretical standpoint.

Chemical Reactivity and Derivatization Studies of 1 4 Bromo 2 Fluorobenzyl Piperidine

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring of 1-(4-bromo-2-fluorobenzyl)piperidine is a key site for nucleophilic reactions. Its lone pair of electrons allows it to participate in various bond-forming reactions, leading to a diverse array of derivatives.

Nucleophilic Acyl Substitution and Amidation Reactions

The secondary amine nature of the piperidine nitrogen makes it amenable to nucleophilic acyl substitution reactions. When treated with acylating agents such as acyl chlorides or acid anhydrides, the nitrogen atom attacks the electrophilic carbonyl carbon, leading to the formation of amides. This reaction is a fundamental method for introducing a variety of functional groups onto the piperidine nitrogen.

A typical amidation reaction would involve the treatment of this compound with an acyl chloride in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The choice of acyl chloride can be varied to introduce different acyl groups, thereby modifying the steric and electronic properties of the resulting molecule.

| Acylating Agent | Base | Solvent | Product |

| Acetyl chloride | Triethylamine | Dichloromethane (B109758) | 1-Acetyl-1-(4-bromo-2-fluorobenzyl)piperidinium chloride |

| Benzoyl chloride | Pyridine | Tetrahydrofuran | 1-Benzoyl-1-(4-bromo-2-fluorobenzyl)piperidinium chloride |

| Acetic anhydride | - | - | 1-Acetyl-1-(4-bromo-2-fluorobenzyl)piperidine |

Quaternization and N-Oxidation Chemistry

The piperidine nitrogen can also undergo alkylation to form quaternary ammonium salts. This reaction, known as quaternization, typically involves the treatment of the parent compound with an alkyl halide. The resulting quaternary ammonium salts often exhibit different solubility and biological activity profiles compared to the parent amine. For instance, reaction with methyl iodide would yield the corresponding N-methyl-N-(4-bromo-2-fluorobenzyl)piperidinium iodide.

Furthermore, the nitrogen atom can be oxidized to form an N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). N-oxides are often explored in medicinal chemistry as they can alter the pharmacokinetic properties of the parent molecule and may sometimes act as prodrugs google.com. The N-oxidation of piperidine has been studied in vitro, identifying N-hydroxypiperidine as a metabolite researchgate.net.

| Reagent | Reaction Type | Product |

| Methyl iodide | Quaternization | 1-(4-Bromo-2-fluorobenzyl)-1-methylpiperidin-1-ium iodide |

| Benzyl (B1604629) bromide | Quaternization | 1,1-Dibenzyl-4-(4-bromo-2-fluorobenzyl)piperidin-1-ium bromide |

| Hydrogen Peroxide | N-Oxidation | This compound N-oxide |

| m-CPBA | N-Oxidation | This compound N-oxide |

Reactions at the Bromine Substituted Phenyl Ring

The bromine atom on the phenyl ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions and lithiation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)

The carbon-bromine bond in this compound is susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle for various cross-coupling reactions. These reactions are powerful tools for the synthesis of complex molecules from readily available starting materials.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, enabling the synthesis of biaryl compounds. For instance, coupling with phenylboronic acid would yield 1-(4-phenyl-2-fluorobenzyl)piperidine. The choice of ligand for the palladium catalyst is crucial for the success of the reaction and can influence reaction rates and yields chemicalforums.com.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base nih.govnih.gov. This method is highly effective for the synthesis of aryl alkynes. For example, reaction with phenylacetylene would produce 1-(4-(phenylethynyl)-2-fluorobenzyl)piperidine.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base organic-chemistry.orglibretexts.orgmdpi.com. This reaction forms a new carbon-carbon bond at the vinylic position of the alkene. Coupling with styrene, for example, would lead to the formation of 1-(4-styryl-2-fluorobenzyl)piperidine.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base wikipedia.orglibretexts.orgacsgcipr.org. This allows for the introduction of a wide range of primary and secondary amines at the 4-position of the benzyl group. For example, reaction with morpholine would yield 4-((4-morpholino-3-fluorophenyl)methyl)piperidine.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Product |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1-(2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)methyl)piperidine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | 1-((2-Fluoro-4-(phenylethynyl)phenyl)methyl)piperidine |

| Heck | Styrene | Pd(OAc)₂ | Et₃N | 1-((E)-2-Fluoro-4-styrylbenzyl)piperidine |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | 4-((4-Morpholino-3-fluorophenyl)methyl)piperidine |

Lithiation and Subsequent Electrophilic Quenching Reactions

The bromine atom can be exchanged with lithium through a halogen-metal exchange reaction, typically using an organolithium reagent such as n-butyllithium or tert-butyllithium at low temperatures. The resulting aryllithium species is a potent nucleophile and can react with a variety of electrophiles to introduce new functional groups. For example, quenching the lithiated intermediate with carbon dioxide would yield the corresponding carboxylic acid after an acidic workup. Alternatively, reaction with an aldehyde or ketone would produce a secondary or tertiary alcohol, respectively. Studies on the lithiation of the similar compound 1-(3-bromobenzyl)piperidine have demonstrated the feasibility of this approach researchgate.net.

| Electrophile | Product |

| Carbon dioxide (CO₂) | 4-((Piperidin-1-yl)methyl)-3-fluorobenzoic acid |

| N,N-Dimethylformamide (DMF) | 4-((Piperidin-1-yl)methyl)-3-fluorobenzaldehyde |

| Acetone | 2-(4-((Piperidin-1-yl)methyl)-3-fluorophenyl)propan-2-ol |

Functionalization of the Benzyl Methylene (B1212753) Group

The benzyl methylene group (-CH₂-) in this compound serves as a reactive handle for further molecular modifications. This position is activated by the adjacent aromatic ring and the nitrogen atom of the piperidine ring.

Oxidation: The benzylic C-H bonds can be oxidized to a carbonyl group. Strong oxidizing agents like potassium permanganate (KMnO₄) can cleave the benzyl group to form the corresponding benzoic acid. masterorganicchemistry.com Milder and more selective oxidation to the benzoylpiperidine can be achieved using reagents like chromium trioxide (CrO₃) or through catalytic methods. d-nb.info

| Oxidizing Agent | Product |

| Potassium Permanganate (KMnO₄) | 4-Bromo-2-fluorobenzoic acid |

| Chromium Trioxide (CrO₃) | (4-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone |

Reduction: The benzylic C-N bond can be cleaved under reductive conditions, a process known as debenzylation. Catalytic hydrogenation, often using a palladium catalyst (Pd/C) and a hydrogen source, is a common method for this transformation, yielding piperidine and 4-bromo-2-fluorotoluene (B1265965). This reaction is particularly useful for removing the benzyl group, which is often used as a protecting group for the piperidine nitrogen.

Synthesis of Analogs and Homologs Based on the this compound Scaffold

The this compound scaffold is a versatile starting point for the synthesis of a wide array of analogs and homologs. These modifications can be systematically introduced to explore the chemical space around this core structure and to investigate structure-reactivity relationships.

Structure-Reactivity Relationship (SRR) Studies of Modified Analogs

Structure-Reactivity Relationship (SRR) studies involve systematically modifying a molecule's structure and evaluating the impact of these changes on its chemical reactivity or biological activity. For this compound, SRR studies can provide valuable insights into how different functional groups and structural features influence its chemical behavior.

Modifications can be made at three primary locations: the aromatic ring, the piperidine ring, and the benzyl methylene bridge.

| Modification Site | Type of Modification | Potential Impact on Reactivity |

| Aromatic Ring | Substitution of the bromine atom via SNAr or cross-coupling reactions | Alters electronic properties, steric hindrance, and potential for further functionalization. |

| Introduction of additional substituents | Modifies the overall electronic nature and steric environment of the aromatic ring. | |

| Piperidine Ring | Introduction of substituents on the carbon atoms | Can influence the basicity of the nitrogen and the conformational preferences of the ring. |

| Variation of the heterocyclic ring (e.g., pyrrolidine, morpholine) | Alters the size, shape, and basicity of the heterocyclic moiety. | |

| Benzyl Methylene Bridge | Oxidation to a carbonyl group | Changes the geometry and electronic nature of the linker. |

| Introduction of substituents on the methylene carbon | Creates a chiral center and introduces steric bulk. |

By synthesizing a series of analogs with these modifications and studying their reactivity in specific reactions (e.g., SNAr, oxidation), a comprehensive understanding of the structure-reactivity landscape can be developed. For instance, comparing the rates of SNAr for derivatives with different substituents on the aromatic ring can quantify the electronic effects of these groups.

Library Synthesis Approaches for Chemical Diversity Exploration

To efficiently explore the chemical diversity around the this compound scaffold, combinatorial and parallel synthesis techniques can be employed. These approaches allow for the rapid generation of a large number of related compounds, or a "library," by systematically combining a set of building blocks.

Parallel Synthesis: In parallel synthesis, a series of individual reactions are run simultaneously in an array format, such as in a multi-well plate. nih.gov For example, a library of analogs can be created by reacting this compound with a diverse set of nucleophiles in separate reaction wells to generate a variety of SNAr products.

Solid-Phase Synthesis: Solid-phase synthesis offers a powerful method for library generation, particularly for multi-step reaction sequences. researchgate.net The piperidine or a precursor can be attached to a solid support (e.g., a resin bead). A series of reactions can then be carried out on the resin-bound substrate, with excess reagents and by-products being easily washed away after each step. Finally, the desired products are cleaved from the solid support. This methodology is highly amenable to automation and can be used to generate large and diverse libraries of piperidine-based compounds.

By employing these library synthesis approaches, a vast chemical space can be explored, facilitating the discovery of new compounds with interesting chemical properties and potential applications in various fields of chemical research.

Applications of 1 4 Bromo 2 Fluorobenzyl Piperidine in Chemical Synthesis and Advanced Materials Research

Building Block in the Synthesis of Complex Organic Molecules

The structure of 1-(4-Bromo-2-fluorobenzyl)piperidine is well-suited for use as a foundational element in the synthesis of more elaborate molecules. The aryl bromide serves as a key reactive site for carbon-carbon and carbon-heteroatom bond formation, while the piperidine (B6355638) and fluorinated benzyl (B1604629) moieties provide steric bulk and specific electronic properties that can influence reaction outcomes and the properties of the final products.

The most significant feature of this compound in synthetic chemistry is the presence of the bromine atom on the benzene (B151609) ring. This site is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic frameworks. Methodologies such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings allow for the selective formation of new bonds at the C-Br position, paving the way for the synthesis of advanced heterocyclic and polycyclic systems.

For instance, a Suzuki-Miyaura coupling reaction with an appropriate arylboronic acid can yield a biaryl derivative. This new derivative can then undergo intramolecular cyclization reactions to form complex, fused ring systems like carbazoles or dibenzofurans, which are common motifs in pharmaceuticals and organic electronics. Similarly, a Sonogashira coupling introduces an alkyne group, a versatile functional group that can participate in subsequent cyclization or cycloaddition reactions to build polycyclic aromatic or heterocyclic structures.

The table below illustrates potential transformations of the this compound scaffold into precursors for advanced heterocyclic systems using various palladium-catalyzed cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst/Conditions (Typical) | Resulting Structure | Potential Heterocyclic System |

| Suzuki-Miyaura | Arylboronic Acid (e.g., 2-aminophenylboronic acid) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl amine derivative | Intramolecular cyclization to form Carbazole derivatives |

| Sonogashira | Terminal Alkyne (e.g., Trimethylsilylacetylene) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl-alkyne derivative | Cyclization to form Indole or Benzofuran derivatives |

| Buchwald-Hartwig | Amine (e.g., Aniline) | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOt-Bu) | Diaryl amine derivative | Functionalized precursor for Phenothiazines |

| Heck | Alkene (e.g., Ethyl acrylate) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Aryl-alkene derivative | Cyclization to form Coumarin or Quinoline derivatives |

This table presents hypothetical, yet chemically sound, applications based on established synthetic methodologies.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all starting materials beilstein-journals.orgmdpi.com. The this compound structure is a promising scaffold for the development of novel MCRs. Its inherent functionalities can be leveraged to introduce molecular diversity rapidly.

While the tertiary amine of the piperidine ring is generally not reactive in classical MCRs like the Ugi reaction, the aryl bromide moiety can serve as a key reactive component. For example, it could be incorporated into palladium-catalyzed MCRs. A hypothetical MCR could involve the oxidative addition of a palladium(0) catalyst to the C-Br bond, followed by sequential insertion of other reactants like an isocyanide and an alkyne, to rapidly assemble a complex heterocyclic core. The N-benzylpiperidine fragment itself is a common motif in drug discovery, and using it as a foundational scaffold in MCRs offers a direct path to novel chemical libraries with potential biological relevance nih.gov.

Role in the Development of New Synthetic Methodologies

The development of new chemical reactions often requires robust and well-defined substrates to test the scope, limitations, and functional group tolerance of the new methodology. This compound is an excellent candidate for such purposes due to its combination of different reactive sites.

A key challenge in catalysis is achieving chemoselectivity—the selective reaction of one functional group in the presence of others. This compound contains both a C-Br bond and a C-F bond. The C-Br bond is significantly more reactive in standard palladium-catalyzed cross-coupling reactions than the typically inert C-F bond researchgate.net. Therefore, this molecule can be used as a benchmark substrate to test the efficacy and selectivity of new catalytic systems designed for:

Selective C-Br activation: A new catalyst can be evaluated for its ability to promote coupling exclusively at the bromine position while leaving the fluorine atom and the tertiary amine untouched.

Challenging C-F activation: Conversely, for methodologies aimed at the difficult task of C-F bond activation, this substrate allows researchers to study the competition between C-F and C-Br bond cleavage.

Functional group tolerance: The presence of the piperidine tertiary amine tests a catalyst's tolerance to basic, coordinating Lewis base functionalities, which can often poison or inhibit catalyst activity.

The development of catalysts that can selectively functionalize one halide over another is a significant area of research, and this compound serves as an ideal testbed for such explorations.

Usage as a Chemical Probe or Ligand in Research Applications (Focus on design and synthesis, not biological testing)

The design and synthesis of ligands are central to the development of transition metal catalysts. Phosphine (B1218219) ligands, in particular, are ubiquitous in catalysis, and their steric and electronic properties can be fine-tuned to control the outcome of a reaction ua.edu. The this compound scaffold provides a straightforward entry into a class of hybrid ligands.

The synthesis would typically involve the conversion of the aryl bromide into a phosphine group. A common method is a lithium-halogen exchange followed by quenching with a chlorophosphine, such as chlorodiphenylphosphine (PPh₂Cl).

Synthetic Scheme for a Potential Ligand:

Lithiation: Reaction of this compound with an organolithium reagent (e.g., n-butyllithium) at low temperature to replace the bromine atom with lithium.

Phosphination: Addition of PPh₂Cl to the resulting aryllithium species to form the C-P bond, yielding the target phosphine ligand.

The resulting molecule, (4-((diphenylphosphino)-2-fluorobenzyl))piperidine , is a potentially valuable ligand with several designed features:

Hybrid Donor Atoms: It contains both a soft donor (the phosphine) and a hard donor (the piperidine nitrogen), making it a "hybrid" or "hemilabile" ligand capable of unique coordination modes with metal centers.

Steric Tuning: The bulky N-benzylpiperidine group provides significant steric hindrance around the phosphine, which can be beneficial for promoting challenging reductive elimination steps in catalytic cycles.

Electronic Tuning: The electron-withdrawing fluorine atom ortho to the phosphine group modifies the electronic properties of the ligand, which in turn influences the reactivity of the metal center it coordinates to.

The modular synthesis allows for variations, such as using different chlorophosphines (e.g., P(Cy)₂Cl, P(t-Bu)₂Cl) to systematically adjust the ligand's properties.

| Potential Ligand Derivative | Phosphine Group | Key Design Feature | Potential Catalytic Application |

| L1 | -P(Ph)₂ | Standard aromatic phosphine | General cross-coupling reactions (Suzuki, Heck) |

| L2 | -P(Cy)₂ | Bulky, electron-rich alkylphosphine | Buchwald-Hartwig amination, α-arylation |

| L3 | -P(t-Bu)₂ | Very bulky and electron-rich | Reactions involving sterically hindered substrates |

This table outlines the rational design of potential ligands derived from the title compound.

Potential Applications in Supramolecular Chemistry or Material Science

The structural features of this compound also make it a candidate for research in materials science and supramolecular chemistry.

Monomer for Polymer Synthesis: The aryl bromide functionality is a suitable handle for polymerization reactions. Through palladium-catalyzed cross-coupling polymerizations, such as Suzuki or Sonogashira polycondensation, this compound can be used as an A-B type monomer if first converted to a boronic acid derivative, or it can be reacted with a corresponding di-functional co-monomer (e.g., a diboronic acid or a di-alkyne). The resulting polymers would incorporate the fluorinated benzylpiperidine unit as a repeating side chain. Fluorinated polymers are known for their high thermal stability, chemical resistance, and unique surface properties like hydrophobicity mdpi.comnih.gov. The bulky piperidine group would influence the polymer's morphology and solubility.

Ligand for Catalytic Materials: The phosphine ligands described in section 6.3 can be immobilized on a solid support or incorporated into a metal-organic framework (MOF) to create heterogeneous catalysts. Such materials combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.

Building Block for Supramolecular Assemblies: While the compound itself is unlikely to form extended self-assembled structures, it can be readily functionalized to do so. For example, conversion of the aryl bromide into groups capable of strong, directional non-covalent interactions (e.g., amides, ureas, or carboxylic acids) could produce molecules that self-assemble into higher-order structures like organogels or liquid crystals nih.gov. The interplay between hydrogen bonding from the new functional group and π-π stacking of the aromatic rings would direct the assembly process.

Future Research Directions and Methodological Innovations

Development of Sustainable and Green Synthetic Routes for 1-(4-Bromo-2-fluorobenzyl)piperidine

The imperative for environmentally benign chemical processes has spurred research into sustainable methods for the synthesis of piperidine-containing molecules. Future efforts in the synthesis of this compound are expected to focus on several key green chemistry principles.

One promising approach is the utilization of biocatalysis , employing enzymes to catalyze the N-alkylation of piperidine (B6355638) with 4-bromo-2-fluorobenzyl bromide or a related precursor. rsc.orgchemistryviews.org Lipases and transaminases have shown potential in the synthesis of various piperidine derivatives, offering high selectivity and mild reaction conditions. ucd.ie Another avenue involves the use of green catalysts , such as biodegradable materials like glutamic acid, to promote the reaction, thereby avoiding hazardous reagents. tandfonline.com

Furthermore, photocatalysis presents a powerful tool for C-N bond formation under mild, visible-light conditions. nih.govnih.gov This technique could be adapted for the synthesis of this compound, potentially reducing the reliance on traditional heating and harsh reagents. frontiersin.org The development of flow chemistry processes for this synthesis would also contribute to sustainability by enabling better control over reaction parameters, minimizing waste, and allowing for safer and more scalable production. researchgate.netbohrium.comspringerprofessional.de

| Green Synthesis Approach | Potential Advantages | Relevant Research Areas |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Enzyme screening (lipases, transaminases), process optimization |

| Green Catalysts | Biodegradable, non-toxic, readily available | Use of amino acids, supported catalysts |

| Photocatalysis | Use of visible light, mild conditions, novel reactivity | Development of suitable photocatalysts, reaction optimization |

| Flow Chemistry | Enhanced safety, scalability, process control | Microreactor technology, continuous processing |

Exploration of Underexplored Reaction Pathways and Reactivity Profiles

Beyond its synthesis, the reactivity of this compound itself offers fertile ground for exploration. Future research will likely focus on novel functionalization strategies to create a diverse library of derivatives with potential applications in medicinal chemistry and materials science.

A key area of interest is the C-H functionalization of the piperidine ring. acs.orgresearchgate.netnih.gov This would allow for the direct introduction of various substituents at different positions on the piperidine moiety, bypassing the need for pre-functionalized starting materials. researchgate.net Additionally, the bromo and fluoro substituents on the benzyl (B1604629) group provide handles for a variety of transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of a wide range of aryl, heteroaryl, amino, and alkynyl groups. organic-chemistry.orgmdpi.commdpi.comyoutube.com

The fluorine atom, while generally less reactive in cross-coupling, significantly influences the electronic properties of the aromatic ring and can participate in specific transformations. The interplay between the fluoro and bromo substituents and their influence on the reactivity of the benzyl group and the piperidine nitrogen is an area ripe for investigation.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize synthetic chemistry. nih.gov For this compound, these computational tools can be leveraged in several ways.

ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of novel transformations involving this specific compound. This can help chemists to prioritize experiments and avoid unproductive synthetic routes. Furthermore, AI can be employed in retrosynthetic analysis , proposing novel and efficient synthetic pathways to the target molecule and its derivatives. By analyzing vast amounts of chemical literature and reaction data, AI can identify non-obvious synthetic strategies that may not be apparent to a human chemist.

Cheminformatics tools can also be used to explore the potential reactivity of this compound and its derivatives by calculating various molecular descriptors and predicting their physicochemical properties. nih.gov

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for in-situ reaction monitoring are becoming increasingly important in this regard.

For the synthesis of this compound, techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products. acs.org This allows for precise control over reaction conditions and can help to identify transient species, providing valuable mechanistic insights. The application of these Process Analytical Technologies (PAT) can lead to improved yields, reduced reaction times, and enhanced process safety. acs.org

| Spectroscopic Technique | Information Gained | Application in Synthesis |

| In-situ FTIR | Vibrational modes of functional groups | Monitoring consumption of starting materials and formation of product |

| In-situ Raman Spectroscopy | Molecular vibrations, less interference from water | Real-time analysis of reaction kinetics and intermediates in aqueous media |

Synergistic Approaches Combining Computational and Experimental Chemistry for Predictive Synthesis

The synergy between computational and experimental chemistry offers a powerful paradigm for the predictive design and synthesis of new molecules. In the context of this compound, this integrated approach can be highly beneficial.

Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate transition state energies, and predict the regioselectivity and stereoselectivity of various transformations. chemrxiv.org This theoretical understanding can then guide the design of experiments, leading to more efficient and targeted synthetic efforts. For example, computational screening of potential catalysts or reaction conditions can narrow down the experimental search space, saving time and resources.

Conversely, experimental results can be used to validate and refine computational models, leading to a virtuous cycle of improved predictive power. This combination of "in silico" and "in vitro" studies will be instrumental in accelerating the discovery and development of novel derivatives of this compound with desired properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.